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3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyrazole ring. The molecular formula of this compound is , and it has a molecular weight of approximately 279.29 g/mol. The structure can be represented by the following SMILES notation: Nc1cccc(c1)c1n[nH]c(c1)c1ccc2c(c1)OCO2 . This compound is notable for its potential applications in medicinal chemistry due to the presence of both aromatic and heterocyclic components.
The reactivity of 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline can be attributed to its functional groups. The aniline part of the molecule can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo various transformations such as oxidation or substitution at the nitrogen atom. Additionally, the benzo[d][1,3]dioxole moiety may engage in reactions typical of aromatic compounds, including nucleophilic substitutions and cycloadditions.
The synthesis of 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline typically involves multi-step organic synthesis techniques. A common approach includes:
These methods may vary depending on the specific substituents required on the pyrazole and aniline rings.
Due to its unique structure, 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline holds promise in various applications:
Interaction studies involving 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies on structurally similar compounds suggest that interactions with biological targets such as enzymes or receptors could be evaluated using techniques like molecular docking or binding affinity assays. This would help elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline. Here are some notable examples:
Uniqueness: The distinct combination of aniline and pyrazole with the benzo[d][1,3]dioxole moiety sets 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline apart from these compounds. Its potential for diverse biological activities makes it a candidate for further research in medicinal chemistry.